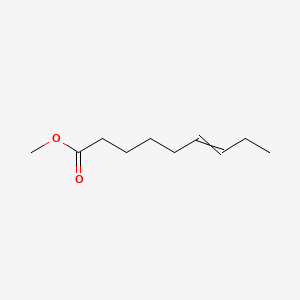

Methyl non-6-enoate

Description

Contextualization within Fatty Acid Ester Chemistry Research

Fatty acid esters (FAEs) are a broad class of compounds that are ubiquitous in nature and widely utilized in various industrial applications. They are esters derived from the reaction of a fatty acid with an alcohol. Research in this field is vast, encompassing everything from the production of biofuels to the development of novel polymers, lubricants, and surfactants. nih.govaocs.org

Methyl non-6-enoate, with its nine-carbon chain and a single point of unsaturation at the sixth position, is a medium-chain fatty acid methyl ester (FAME). The position and geometry (cis or trans) of the double bond are critical to its chemical reactivity and biological function. The study of such specific unsaturated esters contributes to a deeper understanding of structure-activity relationships within the broader class of FAEs. nih.gov Research into the synthesis and properties of specific FAMEs like this compound provides valuable data for the development of tailored molecules for specialized applications. taylorandfrancis.com

The presence of the double bond in the alkyl chain opens avenues for a variety of chemical transformations, including oxidation, epoxidation, and polymerization, making it a versatile building block in organic synthesis. aocs.org The study of such reactions on a relatively simple molecule like this compound can provide fundamental insights applicable to more complex fatty acid derivatives.

Academic Significance of the this compound Structural Motif

The primary academic significance of this compound stems from its identification as a key component of the male-produced sex pheromone of the Mediterranean fruit fly, Ceratitis capitata, a major agricultural pest. pherobase.comnih.gov This discovery has been pivotal in the field of chemical ecology, driving research into the intricate chemical communication systems of insects.

The specific isomer, Methyl (E)-6-nonenoate, has been shown to be biologically active, eliciting electrophysiological responses in the antennae of female medflies. nih.gov This has led to its investigation as a potential tool for pest management strategies, either as a lure in traps or as a component in mating disruption technologies. pherobase.com The synthesis of this specific isomer is therefore of considerable importance for both research and practical applications in agriculture. rsc.org

The structural motif of a C9 unsaturated ester is not unique to this specific pheromone. Related compounds are found in the pheromone blends of other insect species, highlighting the evolutionary significance of this class of molecules in insect communication. ird.fr The study of this compound and its analogs provides a model system for understanding the biosynthesis, perception, and evolution of pheromone signaling.

Below is a data table summarizing key research findings related to the identification and synthesis of this compound as an insect pheromone.

| Research Finding | Organism | Key Compound(s) | Significance | Reference(s) |

| Initial identification as a component of the male sex pheromone | Ceratitis capitata (Mediterranean fruit fly) | Methyl (E)-6-nonenoate, (E)-6-nonen-1-ol | Seminal work establishing the role of this compound in insect chemical communication. | nih.gov |

| Synthesis of Methyl (E)-6-nonenoate for pheromone studies | N/A | Methyl (E)-6-nonenoate | Enabled further biological testing and confirmation of its role as a pheromone component. | pherobase.com |

| Investigation of pheromone blends and their attractiveness | Ceratitis capitata | Complex mixture including Methyl (E)-6-nonenoate | Demonstrated the complexity of pheromone signals and the importance of specific blend ratios. | acs.org |

| Electrophysiological responses to pheromone components | Ceratitis capitata | Methyl (E)-6-nonenoate and other volatiles | Confirmed the perception of the compound by the insect's olfactory system. | nih.gov |

Research Gaps and Emerging Directions in this compound Studies

Despite its established role as a pheromone component, there are several areas where further research on this compound is warranted.

One significant research gap is the exploration of its potential applications beyond insect chemical ecology. The unique properties conferred by its medium-chain length and unsaturation could be leveraged in other fields. For instance, unsaturated fatty acid esters are increasingly being investigated as renewable monomers for the synthesis of bio-based polymers. nih.govresearchgate.net The specific properties of polymers derived from this compound have not been extensively studied and could offer advantages in terms of biodegradability and material properties.

Furthermore, the potential biological activities of this compound and its derivatives in other contexts remain largely unexplored. Short- and medium-chain fatty acids and their esters are known to have various physiological effects, including antimicrobial and signaling functions. nih.govmdpi.com Investigating whether this compound exhibits such properties could open up new avenues for its application in pharmaceuticals or as a bioactive food ingredient.

Another emerging direction is the development of more efficient and sustainable synthetic routes to this compound. While synthetic methods exist, the use of biocatalysis, such as lipase-catalyzed esterification, could offer a greener and more selective approach to its production. ird.fr Additionally, a deeper understanding of the biosynthetic pathways of this compound in Ceratitis capitata could inspire novel bio-based production methods.

Finally, the precise role and synergistic effects of this compound within the complex pheromone blend of the Mediterranean fruit fly are still not fully understood. acs.org Further research into the behavioral responses elicited by varying the ratios of different pheromone components could lead to the development of more effective and species-specific pest management tools.

The table below outlines some of the identified research gaps and potential future directions.

| Research Area | Identified Gaps | Emerging Directions |

| Materials Science | Limited studies on the polymerization of this compound. | Investigation of this compound as a monomer for novel bioplastics and polymers with tailored properties. |

| Biochemistry & Pharmacology | Lack of research on biological activities beyond its pheromonal role. | Screening for antimicrobial, anti-inflammatory, or other bioactive properties. |

| Organic Synthesis | Reliance on traditional synthetic methods. | Development of biocatalytic and other green chemistry approaches for its synthesis. |

| Chemical Ecology | Incomplete understanding of its role in the full pheromone blend. | Detailed behavioral studies to optimize pheromone-based pest control strategies. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

methyl non-6-enoate |

InChI |

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h4-5H,3,6-9H2,1-2H3 |

InChI Key |

IAXJWKAHMIYBRY-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCCCCC(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl Non 6 Enoate and Its Analogs

Catalytic Strategies for Olefin Metathesis and Esterification

Catalytic methodologies, particularly olefin metathesis and esterification, represent powerful tools for the construction of unsaturated esters like methyl non-6-enoate. These strategies provide versatile and efficient pathways to access a wide range of structurally diverse analogs.

Homogeneous and Heterogeneous Catalysis in this compound Synthesis

The synthesis of this compound and its analogs can be effectively achieved through both homogeneous and heterogeneous catalytic systems. Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity under mild reaction conditions. In contrast, heterogeneous catalysts, which are in a different phase, offer practical advantages such as ease of separation and recyclability, crucial for industrial applications. nih.govresearchgate.net

A prominent example of homogeneous catalysis is the use of well-defined organometallic complexes, such as Grubbs and Schrock catalysts, in olefin metathesis. rutgers.eduresearchgate.net For instance, the ethenolysis of methyl oleate (B1233923), a long-chain unsaturated ester, using a first-generation Grubbs catalyst can produce methyl 9-decenoate and 1-decene, which are valuable industrial intermediates. psu.eduresearchgate.net This cross-metathesis reaction demonstrates the feasibility of shortening long-chain fatty acid esters to produce more valuable, shorter-chain unsaturated esters. psu.edu Similarly, the cross-metathesis of methyl oleate with acrylonitrile, catalyzed by a Hoveyda-Grubbs second-generation catalyst, yields nitrile esters, showcasing the versatility of these catalysts in forming new carbon-carbon double bonds with various functional groups. ifpenergiesnouvelles.fr

Heterogeneous catalysis finds significant application in esterification processes. Solid acid catalysts, such as porous phenolsulfonic acid-formaldehyde (PSF) resins, have demonstrated excellent performance in the solvent-free esterification of fatty acids. organic-chemistry.org These catalysts can be reused multiple times without a significant loss in activity, highlighting their sustainability. Another example is the use of silica (B1680970) chloride as an efficient heterogeneous catalyst for both the esterification of carboxylic acids and the transesterification of esters.

The following table summarizes key aspects of homogeneous and heterogeneous catalysis in the synthesis of unsaturated esters:

| Catalyst Type | Phase Relationship | Advantages | Disadvantages | Example Application |

| Homogeneous | Same phase as reactants | High activity and selectivity, mild reaction conditions | Difficult to separate from product, potential for metal contamination | Grubbs catalyst for olefin metathesis of unsaturated esters. rutgers.edu |

| Heterogeneous | Different phase from reactants | Easy separation and recyclability, thermal stability | Often require harsher reaction conditions, potential for lower activity/selectivity | Solid acid resins for the esterification of fatty acids. organic-chemistry.org |

Regioselective and Stereoselective Approaches to Unsaturated Methyl Esters

Regioselectivity and stereoselectivity are critical considerations in the synthesis of specific isomers of unsaturated methyl esters like this compound. The ability to control the position and geometry of the double bond is paramount for defining the final product's properties and biological activity.

Regioselectivity , the preference for bond formation at one position over another, is crucial in reactions like esterification. For instance, in the esterification of a molecule with multiple hydroxyl groups, a regioselective catalyst can target a specific hydroxyl group. In the context of synthesizing analogs of this compound, regioselective cleavage of ester functions can also be important. For example, methanolysis of certain trimethylsilyl (B98337) bisphosphonate esters can regioselectively cleave an alkyl ester without affecting a methacrylate (B99206) ester in the same molecule. beilstein-journals.org In the synthesis of cellulose (B213188) esters, a site-specific reaction at the primary C6-hydroxyl group can be achieved with high selectivity (93%) using acyl imidazoles. researchgate.netnih.gov

Stereoselectivity , the preferential formation of one stereoisomer over another, is vital for obtaining the desired (E) or (Z) configuration of the double bond. The Claisen orthoester rearrangement has been successfully employed for the stereoselective generation of a tri-substituted olefinic moiety in the synthesis of (E)-7-methylhexadec-6-enoic acid, a marine natural product. tandfonline.com This demonstrates a powerful method for controlling the geometry of the newly formed double bond. Furthermore, palladium-catalyzed asymmetric allylic amination of 4-substituted 2-acetoxybut-3-enoates provides a regiospecific route to chiral α,β-unsaturated γ-amino esters with high enantioselectivity (up to 99% ee). nih.gov

The stereochemical outcome of a reaction can be influenced by the choice of catalyst and reaction conditions. For example, the synthesis of all four geometric isomers of methyl deca-2,4-dienoates has been achieved with high isomeric purity (99%), highlighting the level of control possible in modern synthetic chemistry. researchgate.net

The table below provides examples of regioselective and stereoselective reactions relevant to the synthesis of unsaturated esters.

| Selectivity | Reaction Type | Key Feature | Example |

| Regioselectivity | Esterification | Preferential reaction at a specific hydroxyl group. | 93% selective esterification of the C6-hydroxyl group of cellulose. researchgate.netnih.gov |

| Stereoselectivity | Claisen Rearrangement | Stereoselective formation of a (E)-trisubstituted double bond. | Synthesis of (E)-7-methylhexadec-6-enoic acid. tandfonline.com |

| Stereoselectivity | Allylic Amination | Formation of chiral γ-amino esters with high enantiomeric excess. | Pd-catalyzed amination of 2-acetoxybut-3-enoates. nih.gov |

Green Chemistry Principles and Sustainable Synthesis Routes

The application of green chemistry principles is increasingly important in the synthesis of this compound and its analogs to minimize environmental impact and enhance sustainability. Key aspects include the use of renewable feedstocks, atom-economical reactions, and environmentally benign catalysts and solvents.

Olefin metathesis itself is considered a green chemical process as it often generates fewer byproducts than alternative methods. researchgate.net The ethenolysis of methyl oleate, derived from vegetable oils, to produce valuable shorter-chain esters is a prime example of valorizing renewable resources. psu.eduresearchgate.net This reaction exemplifies the atom economy principle by efficiently converting the entire substrate molecule into desired products.

The development of lipase-catalyzed synthesis of phytosterol esters showcases the advantages of biocatalysis in green chemistry. These enzymatic reactions occur under mild conditions, reducing energy consumption, and exhibit high specificity, which minimizes the formation of byproducts and simplifies purification processes. cirad.fr The use of enzymes as catalysts aligns with the green chemistry principle of using catalysis over stoichiometric reagents.

Furthermore, research into solvent-free reaction conditions or the use of greener solvents is a significant area of focus. The use of solid acid catalysts for esterification can be performed without a solvent, reducing waste and simplifying the process. organic-chemistry.org Lipase-catalyzed epoxidation of fatty acid methyl esters has been successfully carried out in the absence of a carboxylic acid, demonstrating a more environmentally friendly approach. researchgate.net

The following table outlines how different synthetic approaches align with green chemistry principles.

| Green Chemistry Principle | Application in Unsaturated Ester Synthesis | Example |

| Use of Renewable Feedstocks | Utilization of vegetable oils and their derivatives. | Ethenolysis of methyl oleate. psu.edu |

| Atom Economy | Olefin metathesis reactions with minimal byproduct formation. | Cross-metathesis of unsaturated esters. ifpenergiesnouvelles.fr |

| Catalysis | Employment of reusable heterogeneous catalysts and specific biocatalysts. | Solid acid catalysts for esterification organic-chemistry.org and lipases for ester synthesis. cirad.fr |

| Benign Solvents/Conditions | Performing reactions under solvent-free conditions or in greener solvents like ionic liquids. | Solvent-free esterification using solid acid catalysts. organic-chemistry.org |

Chemoenzymatic and Biocatalytic Synthesis of Related Enoates

Chemoenzymatic and biocatalytic methods offer highly selective and sustainable alternatives to traditional chemical synthesis for producing enoates and their precursors. These approaches leverage the specificity of enzymes and the metabolic machinery of microorganisms to achieve transformations that are often challenging with conventional chemistry.

Enzyme-Mediated Transformations for Chiral Enoate Precursors

Enzymes, particularly lipases and reductases, are powerful tools for the synthesis of chiral precursors for enoates. Their high enantioselectivity allows for the production of optically pure compounds, which are crucial as building blocks for pharmaceuticals and other bioactive molecules.

Lipases are widely used for the kinetic resolution of racemic alcohols and esters. For example, the enzymatic kinetic resolution of δ-hydroxy-α,β-unsaturated esters can provide access to enantiomerically pure δ-lactones, which are valuable synthetic intermediates. researchgate.netresearchgate.net The synthesis of esters can also be achieved through lipase-catalyzed condensation reactions between sugars and fatty acids in organic solvents. aminer.cn This highlights the versatility of lipases in forming ester bonds under mild conditions. The use of immobilized lipases, such as Novozym 435, is particularly advantageous as it allows for easy catalyst recovery and reuse. researchgate.net

Ene-reductases, such as Old Yellow Enzyme (OYE), are employed for the stereoselective reduction of carbon-carbon double bonds in α,β-unsaturated compounds. The reduction of β-cyano-α,β-unsaturated esters using OYE can produce chiral cyanoesters, which are precursors to γ²-amino acid derivatives. rsc.org This enzymatic reduction offers a green and efficient method for creating stereocenters with high fidelity.

The table below presents examples of enzyme-mediated transformations for the synthesis of chiral precursors.

| Enzyme Class | Transformation | Substrate | Product |

| Lipase | Kinetic Resolution | Racemic δ-hydroxy-α,β-unsaturated ester | Enantiomerically pure δ-hydroxy-α,β-unsaturated ester and δ-lactone |

| Ene-reductase (OYE) | Asymmetric Reduction | β-cyano-α,β-unsaturated ester | Chiral saturated cyanoester |

| Lipase | Esterification | Sugar and fatty acid | Sugar ester |

Microorganism-Based Biotransformations for Analogous Structures

Whole-cell biotransformations using microorganisms offer a powerful platform for the synthesis of complex molecules analogous to this compound. These processes harness the diverse enzymatic pathways within bacteria and yeast to perform multi-step transformations in a single pot.

Probiotic microorganisms, such as those from the genera Lactobacillus and Bifidobacterium, have shown potential in the biotransformation of unsaturated fatty acids. mdpi.com Many of these bacteria can catalyze the hydration of unsaturated fatty acids like oleic, linoleic, and linolenic acids with high regio- and stereoselectivity, producing 10-hydroxy fatty acids. mdpi.comresearchgate.net These hydroxy fatty acids are valuable industrial products and can serve as precursors for other functionalized molecules. researchgate.net

Micrococcus luteus has been studied for its ability to transform oleic acid into 10-hydroxystearic acid and 10-ketostearic acid. mdpi.com This demonstrates the potential of bacteria to introduce hydroxyl and keto functionalities into fatty acid chains. Furthermore, some bacteria can synthesize trans-unsaturated fatty acids through the direct isomerization of the cis-double bond, a process that can be harnessed to control the stereochemistry of the final product. nih.gov

The degradation of fatty acids in microorganisms can proceed through various oxidation pathways (α-, β-, and ω-oxidation), leading to a diverse range of products including shorter dicarboxylic acids and hydroxy-fatty acids. researchgate.net This metabolic diversity can be exploited for the production of a wide array of functionalized molecules from simple fatty acid starting materials.

The following table summarizes some microorganism-based biotransformations relevant to the synthesis of enoate analogs.

| Microorganism | Substrate | Key Transformation | Product |

| Lactobacillus sp. | Unsaturated fatty acids (e.g., oleic acid) | Regio- and stereoselective hydration | 10-Hydroxy fatty acids mdpi.comresearchgate.net |

| Micrococcus luteus | Oleic acid | Hydroxylation and oxidation | 10-Hydroxystearic acid, 10-Ketostearic acid mdpi.com |

| Pseudomonas putida | Unsaturated fatty acids | cis-trans isomerization | trans-Unsaturated fatty acids nih.gov |

Multi-Step Organic Synthesis Pathways for Complex Derivatives

The generation of complex derivatives of this compound often necessitates multi-step synthetic sequences that allow for the introduction of diverse functionalities and structural motifs. These pathways are designed to be efficient and stereoselective, ensuring the desired chemical architecture is achieved. Key considerations in designing such a synthesis include the construction of the carbon backbone, the strategic introduction and modification of functional groups, and the control of stereochemistry at each relevant step.

Wittig Reaction and Related Olefinations

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the formation of carbon-carbon double bonds and are particularly well-suited for the synthesis of this compound and its analogs. These reactions involve the coupling of a phosphorus-stabilized carbanion (a Wittig reagent or a phosphonate (B1237965) carbanion) with an aldehyde or ketone. wikipedia.orgwikipedia.org

A notable example is the synthesis of (E)-4-hydroxy-3-methoxybenzyl-8-methylnon-6-enoate, a capsaicin (B1668287) analog. jlu.edu.cn This synthesis commences with 6-bromohexanoic ester, which undergoes a Wittig reaction to yield (Z)-8-methyl-6-nonenoic acid. jlu.edu.cn The initial (Z)-isomer is then subjected to a Z→E isomerization using nitrous acid to afford the desired (E)-configuration of the double bond. jlu.edu.cn Subsequent condensation with the appropriate aromatic alcohol furnishes the final product. jlu.edu.cn

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate-stabilized carbanions. wikipedia.org These reagents are generally more nucleophilic and less basic than their phosphonium (B103445) ylide counterparts, offering advantages in certain synthetic contexts. wikipedia.org A key benefit of the HWE reaction is that it typically favors the formation of (E)-alkenes, which is advantageous for synthesizing the (E)-isomer of this compound. wikipedia.org The reaction of aldehydes or ketones with stabilized phosphorus ylides generally leads to olefins with excellent E-selectivity. wikipedia.orgorganicchemistrydata.org For instance, solvent-free HWE reactions using lithium hydroxide (B78521) or barium hydroxide have demonstrated high E-selectivity in the synthesis of α-methyl-α,β-unsaturated esters. researchgate.net

The choice between the Wittig and HWE reaction can be influenced by the desired stereochemical outcome and the nature of the reactants. With stabilized ylides (e.g., those with ester or ketone substituents), the Wittig reaction also tends to produce the (E)-alkene with high selectivity. wikipedia.orglscollege.ac.in However, for unstabilized ylides, the Wittig reaction often yields the (Z)-alkene. lscollege.ac.in

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions for Olefination

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphonium ylide | Phosphonate-stabilized carbanion |

| Reactivity | Generally less reactive than HWE reagents | More nucleophilic and less basic than Wittig reagents |

| Stereoselectivity | (E)-alkene with stabilized ylides; (Z)-alkene with unstabilized ylides | Predominantly (E)-alkenes |

| Byproduct Removal | Triphenylphosphine oxide can be challenging to remove | Water-soluble phosphate (B84403) byproducts are easily removed |

Functional Group Interconversions and Chain Elongation Strategies

Functional group interconversion (FGI) is a cornerstone of multi-step synthesis, allowing for the transformation of one functional group into another to facilitate subsequent reaction steps. solubilityofthings.comslideshare.net In the context of this compound derivatives, common FGIs include the hydrolysis of the ester to a carboxylic acid, which can then be converted to other functional groups, or the modification of the double bond through reactions like epoxidation or hydrogenation. vulcanchem.com The ester functional group itself can be interconverted through transesterification, where the methoxy (B1213986) group is exchanged with another alkoxy group by reacting the ester with a different alcohol in the presence of an acid or base catalyst. fiveable.me

Chain elongation strategies are crucial for building the carbon backbone of more complex analogs. A powerful chemo-enzymatic approach combines the enzymatic reduction of a carboxylic acid to an aldehyde with a subsequent Wittig reaction. beilstein-journals.org This method effectively extends the carbon chain by two atoms while introducing a double bond. beilstein-journals.org For example, a carboxylic acid can be reduced to its corresponding aldehyde by a carboxylic acid reductase (CAR) enzyme, and the resulting aldehyde can then be directly used in a Wittig reaction with a reagent like ethyl (triphenylphosphoranylidene)acetate to produce an α,β-unsaturated ester. beilstein-journals.org

Another approach to chain elongation involves the use of microbial processes. Microbial chain elongation can synthesize medium-chain fatty acids from simpler starting materials. biorxiv.org While this is a biological process, the resulting fatty acids can be chemically modified. For instance, fatty acid synthase (FASN) can utilize primers like 2-methylpropanyl-CoA to produce branched-chain fatty acids. wikipedia.org These biosynthetic products can then be subjected to standard organic transformations to yield complex derivatives.

Table 2: Selected Functional Group Interconversion and Chain Elongation Strategies

| Strategy | Description | Application Example |

| Ester Hydrolysis | Conversion of the methyl ester to a carboxylic acid using acid or base catalysis. | Enables subsequent reactions at the carboxyl group, such as amidation. |

| Transesterification | Exchange of the alkoxy group of the ester with another alcohol. | Synthesis of different ester analogs of non-6-enoic acid. |

| Chemo-enzymatic Chain Elongation | Enzymatic reduction of a carboxylic acid to an aldehyde, followed by a Wittig reaction. | Two-carbon chain extension with the formation of an α,β-unsaturated ester. |

| Microbial Chain Elongation | Biosynthesis of longer-chain fatty acids from shorter precursors using microorganisms. | Production of diverse fatty acid backbones for further chemical modification. |

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

Flow chemistry, or continuous processing, has emerged as a powerful technology for the scalable and efficient synthesis of chemical compounds, including unsaturated esters like this compound. doaj.orgrsc.org In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. doaj.orgbeilstein-journals.org This high level of control often leads to improved yields, higher purity, and enhanced safety compared to traditional batch processes. acs.org

The synthesis of β-amino α,β-unsaturated esters has been successfully demonstrated in a continuous flow system using tubular reactors. doaj.orgresearchgate.net This approach can overcome heat and mass transfer limitations, making it suitable for pilot-scale production. doaj.orgresearchgate.net Similarly, multi-step sequences, such as a dual reduction-olefination sequence for the Horner-Wadsworth-Emmons homologation of α,β-unsaturated esters, have been effectively implemented in continuous flow. rsc.org This allows for the controlled partial reduction of an ester to an aldehyde, which then undergoes an in-situ HWE reaction to yield the chain-elongated product. rsc.org

Wittig reactions have also been adapted to flow chemistry. For example, the synthesis of 2-(C-glycosyl)acetates from pyranoses via tandem Wittig and Michael reactions has been achieved in a flow system, with superior yields compared to batch procedures. acs.org The ability to perform reactions at elevated temperatures and pressures in a contained flow system can accelerate reaction rates and improve efficiency. acs.org

The benefits of continuous processing for the synthesis of esters are significant. For instance, a continuous flow process for the production of methyl formate (B1220265) from carbon monoxide and methanol (B129727) has been developed. wipo.int While this is a simpler ester, the principles can be applied to more complex molecules. The potential for integrating multiple reaction and purification steps into a single, automated flow system offers a pathway to more efficient and sustainable manufacturing of this compound and its derivatives on an industrial scale. beilstein-journals.org

Table 3: Advantages of Flow Chemistry for Ester Synthesis

| Advantage | Description |

| Enhanced Safety | Smaller reaction volumes at any given time reduce the risks associated with highly exothermic or hazardous reactions. |

| Precise Control | Accurate control over temperature, pressure, and residence time leads to improved selectivity and reproducibility. |

| Improved Efficiency | Higher yields and purity can often be achieved, with reduced reaction times. |

| Scalability | Production can be scaled up by running the flow system for longer periods, rather than using larger reactors. |

| Automation and Integration | Potential to combine multiple reaction and purification steps into a continuous, automated process. |

Advanced Spectroscopic and Chromatographic Methodologies in Research

High-Resolution Mass Spectrometry for Structural Elucidation of Metabolites and Derivatives

High-resolution mass spectrometry (HRAM) is a cornerstone in the analysis of fatty acid methyl esters (FAMEs) like methyl non-6-enoate, offering unparalleled sensitivity and selectivity. thermofisher.comchromatographyonline.com Unlike low-resolution mass spectrometry, HRAM provides the exact mass of an ion, which allows for the reliable determination of its elemental composition. chromatographyonline.comscispace.com This capability is crucial for identifying unknown compounds and confirming the identity of known ones in complex matrices. chromatographyonline.com For FAMEs, which often exist as part of intricate mixtures, HRAM can differentiate between components that may be unresolved chromatographically. jeol.com The technology is foundational for both qualitative and quantitative analyses, enabling confident compound detection at trace levels. thermofisher.com

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain detailed structural information about a molecule. researchgate.net In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. researchgate.netnih.gov This process provides a fragmentation fingerprint that is characteristic of the molecule's structure.

For unsaturated FAMEs such as this compound, MS/MS is particularly useful for determining the location of the double bond within the aliphatic chain. mdpi.com While electron ionization (EI) can cause extensive fragmentation, sometimes leading to ambiguous spectra due to ion migration, specialized chemical ionization techniques coupled with MS/MS can yield more definitive results. mdpi.comshimadzu.com For instance, Covalent Adduct Chemical Ionization (CACI) using an acetonitrile-derived reagent ion localizes the charge at the double bond, leading to predictable fragmentation patterns that clearly indicate its position. aocs.org The analysis of these fragments allows researchers to piece together the molecule's structure with high confidence. researchgate.net

Table 1: Common Fragmentation Patterns in the Mass Spectrometry of Unsaturated FAMEs

| Ion Type | Description | Significance for this compound |

|---|---|---|

| Molecular Ion [M]⁺ | The intact molecule with one electron removed. | Confirms the molecular weight (m/z 170 for C₁₀H₁₈O₂). |

| [M-31]⁺ or [M-OCH₃]⁺ | Loss of the methoxy (B1213986) group from the ester. | A common fragment for methyl esters. |

| [M-32]⁺ or [M-CH₃OH]⁺ | Loss of methanol (B129727). | Another characteristic fragment for methyl esters. |

| McLafferty Rearrangement Ion | A specific fragment at m/z 74 for saturated methyl esters, resulting from a gamma-hydrogen transfer. Its presence or absence can give clues about substitution near the ester group. | In unsaturated esters, other fragmentation pathways often dominate. |

This table presents generalized fragmentation data for educational purposes. Actual fragmentation is influenced by ionization method and energy.

The primary advantage of HRAM is its ability to measure mass with exceptional accuracy, typically to within 5 parts per million (ppm). thermofisher.comamericanlaboratory.com This precision is sufficient to distinguish between ions that have the same nominal mass but different elemental compositions (isobars). For this compound, HRAM can unequivocally confirm its molecular formula, C₁₀H₁₈O₂. jeol.comtandfonline.com For example, a high-resolution instrument can easily differentiate the this compound molecular ion from other potential ions of the same nominal mass. This high degree of certainty in formula assignment is critical in metabolomics and natural product research, where researchers frequently encounter novel or unexpected compounds. hmdb.cathermofisher.com The combination of HRAM for formula confirmation with MS/MS for fragment analysis provides a comprehensive toolkit for structural elucidation. chromatographyonline.comjeol.com

Table 2: HRAM Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O₂ | |

| Exact Mass (Monoisotopic) | 170.1307 g/mol | lookchem.com |

| Nominal Mass | 170 g/mol |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about a molecule's atomic-level structure and connectivity. iaea.org While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of nuclei, complex molecules often produce overcrowded spectra where signals overlap. iaea.orgaocs.org Multi-dimensional NMR experiments solve this problem by spreading the signals across two or more frequency dimensions, resolving ambiguities and revealing intricate details about the molecular framework. iaea.orgbitesizebio.com For a molecule like this compound, multi-dimensional NMR is essential for assigning each proton and carbon signal and confirming its stereochemistry. acs.orgmdpi.com

Two-dimensional (2D) NMR experiments are a standard suite of tools for chemists to determine molecular structures. Each experiment correlates different nuclei, providing specific pieces of structural information. princeton.eduepfl.ch

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three chemical bonds (J-coupling). epfl.chsdsu.edu A cross-peak in a COSY spectrum indicates a direct spin-spin coupling interaction between two protons. For this compound, COSY would reveal the connectivity of protons along the entire carbon chain, for example, showing correlations between the olefinic protons at C6 and C7 and their adjacent methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). epfl.chsdsu.edu It is incredibly useful for assigning carbon signals based on their attached, and often more easily assigned, proton signals. emerypharma.com An HSQC spectrum of this compound would show a cross-peak for each C-H bond in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds. epfl.chsdsu.edu HMBC is crucial for piecing together the molecular skeleton, as it connects fragments and identifies quaternary (non-protonated) carbons, such as the carbonyl carbon in the ester group. emerypharma.com For instance, the methyl protons of the ester group (at C12) would show an HMBC correlation to the carbonyl carbon (C1).

NOESY (Nuclear Overhauser Effect SpectroscopY): Unlike the previous techniques which show through-bond connectivity, NOESY reveals correlations between nuclei that are close to each other in space, regardless of whether they are bonded. princeton.edu This through-space interaction is key for determining stereochemistry. In this compound, NOESY can be used to confirm the E (trans) or Z (cis) configuration of the double bond by observing the spatial proximity of protons across the bond.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Methyl (6E)-non-6-enoate

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

|---|---|---|---|---|

| 1 | Carbonyl (C=O) | - | ~174.2 | HMBC from H-2, H-12 (OCH₃) |

| 2 | -CH₂- | ~2.28 (t) | ~34.1 | COSY to H-3; HSQC to C-2 |

| 3 | -CH₂- | ~1.62 (quint) | ~24.9 | COSY to H-2, H-4; HSQC to C-3 |

| 4 | -CH₂- | ~2.05 (q) | ~29.1 | COSY to H-3, H-5; HSQC to C-4 |

| 5 | -CH₂- | ~2.01 (q) | ~32.5 | COSY to H-4, H-6; HSQC to C-5 |

| 6 | Olefinic -CH= | ~5.40 (m) | ~129.5 | COSY to H-5, H-7; HSQC to C-6 |

| 7 | Olefinic =CH- | ~5.38 (m) | ~130.1 | COSY to H-6, H-8; HSQC to C-7 |

| 8 | -CH₂- | ~2.03 (q) | ~25.6 | COSY to H-7, H-9; HSQC to C-8 |

| 9 | Terminal -CH₃ | ~0.90 (t) | ~13.6 | COSY to H-8; HSQC to C-9 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary based on solvent and other conditions.

While most NMR analyses are performed on samples in solution, solid-state NMR (ssNMR) provides valuable information on the structure and dynamics of molecules in the solid phase. libretexts.org In a solid, molecules are fixed in position, and their interactions are orientation-dependent (anisotropic). libretexts.org These interactions, which are averaged out by the rapid tumbling of molecules in solution, can be studied with ssNMR to reveal details about molecular conformation and packing in a crystal lattice. mdpi.com Techniques like magic-angle spinning (MAS) are used to average these anisotropic interactions to obtain high-resolution spectra from solid samples. libretexts.org For this compound, ¹³C solid-state NMR could be employed to study its conformational properties, such as the torsion angles along the alkyl chain and the packing arrangement in its frozen or crystalline state. researchgate.netcopernicus.org

Hyphenated Chromatographic Techniques for Mixture Analysis

Hyphenated techniques refer to the powerful combination of a separation method with a spectroscopic detection method. chromatographytoday.comchemijournal.com This approach leverages the strengths of both techniques: chromatography separates the components of a complex mixture, and spectroscopy provides detailed structural information for each separated component. nih.gov

For the analysis of FAMEs like this compound, the most common and powerful hyphenated technique is Gas Chromatography-Mass Spectrometry (GC-MS). nih.govajpaonline.com In GC-MS, the volatile FAMEs are separated based on their boiling points and interaction with the GC column. chemijournal.comuib.no As each component elutes from the column, it is immediately introduced into the mass spectrometer, which generates a mass spectrum that can be used for identification. nih.govusu.ac.id The combination of the retention time from the GC and the mass spectrum from the MS provides a very high degree of confidence in compound identification. sigmaaldrich.com

Other significant hyphenated techniques include:

Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the detection capabilities of MS. It is particularly useful for less volatile or thermally unstable derivatives and metabolites. mdpi.comchromatographytoday.comeag.com

Liquid Chromatography-NMR (LC-NMR): Couples HPLC with an NMR spectrometer. This allows for the acquisition of detailed NMR data on individual components of a mixture without prior isolation, which is extremely valuable for the structural elucidation of novel compounds in natural product extracts. nih.govijarnd.com

The use of high-resolution mass spectrometry in these hyphenated setups (e.g., GC-HRAM, LC-HRAM) further enhances analytical power, allowing for the separation and confident identification of trace-level components in even the most complex mixtures. jeol.com

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methyl (6E)-non-6-enoate |

| Palmitic acid |

| Methanol |

| (6E)-8-methylnon-6-enoic acid |

| (E)-N-(4-Hydroxy-3-methoxybenzyl)-8-methylnon-6-enamide (Homocapsaicin) |

| Eicosapentaenoic acid (EPA) |

| Palmitic acid methyl ester |

| Linoleic acid methyl ester |

| Oleic acid methyl ester |

| Stearic acid methyl ester |

| 7-methyloctanoate |

| 9-methyldecanoate |

| N-(4-hydroxy-3-methoxybenzyl)-7-methyloctanamide (Nordihydrocapsaicin) |

| N-(4-hydroxy-3-methoxybenzyl)-9-methyldecanamide (Homodihydrocapsaicin) |

| (6E)-8-Methylnon-6-enoylcarnitine |

| tert-butyl hydroperoxide |

| Eugenol |

| Stearic acid |

| Benzene |

| Acetone |

| para-xylene (1,4-dimethylbenzene) |

| Menthyl anthranilate |

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. alwsci.com This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net

In a typical GC-MS analysis, this compound is resolved on a capillary column. For instance, using a non-polar 30 m HP-5MS column, it has a reported retention index (RI) of 1372.8. vulcanchem.com In contrast, a polar Stabilwax DA column yields a significantly different RI of 2259, demonstrating the influence of stationary phase polarity on its chromatographic behavior. vulcanchem.com The sample is volatilized and separated based on its boiling point and affinity for the stationary phase before entering the mass spectrometer.

Upon entering the mass spectrometer, the compound is ionized, typically by electron ionization (EI), causing it to fragment into a pattern of ions that is characteristic of the molecule's structure. The mass spectrum of this compound shows a molecular ion peak at a mass-to-charge ratio (m/z) of 170.25, which corresponds to its molecular weight. vulcanchem.com Key fragment ions include those at m/z 138, resulting from alkene cleavage, and a prominent peak at m/z 74, which is indicative of a McLafferty rearrangement common in methyl esters. vulcanchem.com Tandem mass spectrometry (MS/MS) can be employed for even greater specificity, where a specific ion is selected and further fragmented to confirm its identity, which is particularly useful in complex matrices.

GC-MS has been instrumental in identifying this compound in various natural sources. For example, it has been detected as a volatile compound in certain species of chili peppers. mdpi.com

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Value/Description | Reference |

| Column Type | HP-5MS (non-polar) | vulcanchem.com |

| Retention Index (RI) on HP-5MS | 1372.8 | vulcanchem.com |

| Column Type | Stabilwax DA (polar) | vulcanchem.com |

| Retention Index (RI) on Stabilwax DA | 2259 | vulcanchem.com |

| Ionization Mode | Electron Ionization (EI) | mdpi.com |

| Molecular Ion (M+) | m/z 170.25 | vulcanchem.com |

| Characteristic Fragment Ions | m/z 138, m/z 74 | vulcanchem.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For non-volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the analytical method of choice. mdpi.com While this compound is sufficiently volatile for GC-MS, LC-MS/MS can also be utilized, particularly in complex biological or environmental samples where minimal sample preparation is desired. scholaris.calcms.cz

In LC-MS/MS, the compound is separated in the liquid phase on a chromatography column before being introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used to generate ions from the eluent. nih.gov The subsequent MS/MS analysis provides high selectivity and sensitivity for quantification and confirmation. lcms.cz

Untargeted metabolomics studies using ultra-high performance liquid chromatography (UHPLC) coupled to a high-resolution mass spectrometer, such as a Q Exactive Hybrid Quadrupole-Orbitrap, have identified this compound in complex extracts from ocean sediments. scholaris.ca In such analyses, chromatographic separation might be achieved on a mixed-mode column like a Scherzo SM-C18, using a gradient of mobile phases such as water and acetonitrile (B52724) with formic acid. scholaris.ca The mass spectrometer acquires data in both positive and negative ionization modes to detect a wide range of compounds. scholaris.ca High-energy collision-induced dissociation is then used to generate fragment ions for structural confirmation. scholaris.ca

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Interaction Studies

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful non-destructive methods for investigating the conformational isomers and intermolecular interactions of molecules like this compound. mdpi.comresearchgate.net

FTIR Spectroscopy is particularly sensitive to polar functional groups and is widely used for the analysis of esters. pjoes.comijesd.org The FTIR spectrum of a methyl ester will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretch, typically found in the region of 1700-1800 cm⁻¹. pjoes.com The presence and exact position of this band can confirm the ester functionality. researchgate.net Other characteristic peaks for methyl esters include C-O stretching vibrations. plantsjournal.com Subtle shifts in these vibrational frequencies can provide information about the molecular environment and conformational changes. nih.gov

Chiral Chromatography for Enantiomeric Purity and Stereoisomer Analysis

The double bond at the 6-position of this compound can exist as either the cis (Z) or trans (E) stereoisomer. While these are diastereomers and can be separated by standard chromatographic techniques like GC or LC, if a chiral center were present in the molecule, the separation of enantiomers would require a specialized technique known as chiral chromatography. sigmaaldrich.com

Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.comcat-online.com This is essential in fields like pharmaceuticals, where the biological activity of a compound can be specific to one enantiomer. ucj.org.ua

The process involves passing a solution of the racemic or scalemic mixture through a column packed with a CSP. ucj.org.ua The differential interaction between the enantiomers and the CSP results in different retention times, allowing for their separation and quantification. sigmaaldrich.com The enantiomeric excess (ee) or the ratio of one enantiomer to the other can then be determined. sigmaaldrich.com While there are no specific reports found for the chiral separation of this compound (as it is not inherently chiral unless a chiral center is introduced), the principles of chiral chromatography would apply if a chiral derivative were to be synthesized and analyzed. In such a hypothetical case, the enantiomeric purity would be crucial to establish, and chiral chromatography would be the definitive method for this analysis. google.commdpi.com

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations of Molecular Structure and Reactivity

Quantum mechanics forms the basis for understanding the electronic structure of molecules, which in turn governs their geometry and chemical reactivity. Methods like Density Functional Theory are instrumental in providing a detailed picture of these properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In chemistry, it is widely applied to calculate the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. The process involves finding a stable arrangement of atoms by minimizing the total energy of the system. For these calculations, a functional (such as B3LYP) and a basis set (e.g., 6-311++G(d,p)) are chosen to approximate the complex electron correlation effects. ijcps.org

For methyl non-6-enoate, a DFT geometry optimization would reveal precise bond lengths, bond angles, and dihedral angles. The aliphatic chain would exhibit C-C single bond lengths typical for alkanes (approximately 1.53 Å), while the C=C double bond at the 6-position would be significantly shorter (around 1.34 Å). researchgate.net The ester functional group would have a planar geometry, with the C=O bond being shorter and more polarized than the C-O single bond.

Illustrative Data Table: Predicted Geometrical Parameters for this compound using DFT

Note: The following data are representative values based on DFT calculations for similar unsaturated esters and are intended for illustrative purposes. researchgate.netresearchgate.net

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C=C | 1.34 Å | |

| C-C (sp3-sp3) | 1.53 Å | |

| C=O | 1.21 Å | |

| C-O | 1.36 Å | |

| O-CH3 | 1.44 Å | |

| Bond Angles (°) | ||

| C=C-C | 124.5° | |

| C-O-C | 116.0° | |

| O=C-O | 125.0° | |

| Dihedral Angles (°) | ||

| C-C-C-C | ~180° (for trans) | |

| O=C-O-C | ~180° (s-trans) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict and explain chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com

In this compound, the HOMO is expected to be localized primarily on the π-orbital of the C=C double bond, as this is the most electron-rich and easily polarizable region. This suggests that the double bond is the primary site for electrophilic attack. Conversely, the LUMO is predicted to be centered on the π* anti-bonding orbital of the carbonyl (C=O) group in the ester function. This region is electron-deficient and thus represents the most probable site for a nucleophilic attack.

Interactive Data Table: Predicted FMO Properties for this compound

Note: These values represent a typical range for unsaturated fatty acid methyl esters and are for illustrative purposes. mdpi.com

| Property | Predicted Value (eV) | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Region of high electron density (C=C bond), susceptible to electrophilic attack. |

| LUMO Energy | -0.8 eV | Region of low electron density (C=O group), susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicates moderate kinetic stability and reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated by placing a hypothetical positive point charge at various points on the electron density surface and calculating the potential energy. uni-muenchen.de The MEP map is color-coded to indicate different regions of electrostatic potential: red typically signifies regions of high electron density (negative potential), which are attractive to electrophiles, while blue indicates regions of low electron density (positive potential), which are attractive to nucleophiles. Green and yellow represent intermediate potentials. researchgate.net

For this compound, an MEP map would show the most negative potential (red) concentrated around the carbonyl oxygen of the ester group due to the presence of lone pairs of electrons. This confirms it as a primary site for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the alkyl chain, and particularly those of the methyl group attached to the oxygen, would exhibit a positive electrostatic potential (blue), making them susceptible to interactions with nucleophiles. The region around the C=C double bond would show a moderately negative potential (yellow to light red), consistent with its nucleophilic character as identified by FMO analysis. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum mechanical calculations are excellent for static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

Unsaturated esters like this compound are flexible molecules that can adopt numerous conformations due to the rotation around their C-C single bonds. The long alkyl chain allows for significant conformational freedom. However, the presence of the C=C double bond introduces a rigid constraint in the middle of the chain, preventing free rotation at that point and leading to distinct cis or trans isomers.

MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. For the aliphatic chain, the all-trans (anti-periplanar) conformation is generally the lowest in energy, leading to a more linear shape. The flexibility of the chain is crucial for understanding how these molecules pack in the liquid state. nih.gov The ester group itself prefers a planar conformation, but rotation around the C-O single bond is possible, leading to different orientations of the methyl group relative to the carbonyl.

The physical properties of a substance are governed by the interactions between its constituent molecules. For this compound, the primary intermolecular forces are van der Waals interactions along the nonpolar hydrocarbon tails and dipole-dipole interactions originating from the polar ester head group.

MD simulations of multiple this compound molecules can model their aggregation behavior in the liquid phase. These simulations would likely show that the molecules tend to align their alkyl chains to maximize the favorable van der Waals forces, similar to the behavior observed in lipid bilayers and other fatty acid methyl esters. nih.govserambimekkah.id The polar ester groups may also exhibit some local ordering due to dipole-dipole interactions, though these are weaker than hydrogen bonds. Understanding these interactions is key to predicting macroscopic properties such as viscosity, boiling point, and solubility. Studies on similar esters indicate that the presence and position of a double bond can disrupt the efficiency of chain packing, leading to lower melting points compared to their saturated counterparts.

In Silico Prediction of Spectroscopic Parameters

The spectroscopic signature of a molecule is a direct consequence of its three-dimensional structure and electronic properties. In silico methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting spectroscopic parameters, aiding in the interpretation of experimental spectra and the characterization of new compounds.

For this compound, computational methods can predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on calculating the magnetic shielding tensors of the nuclei in the molecule's optimized geometry. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. By comparing the predicted spectrum with experimental data, a detailed assignment of each resonance can be achieved.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (ester) | 3.65 | s |

| CH₂ (alpha to C=O) | 2.30 | t |

| CH₂ (beta to C=O) | 1.65 | p |

| CH₂ (gamma to C=O) | 2.05 | q |

| CH=CH (olefinic) | 5.40 | m |

| CH₂ (allylic) | 2.00 | q |

| CH₂ | 1.30 | sextet |

| CH₃ (terminal) | 0.90 | t |

Note: These are representative values and can vary based on the computational method and solvent model used.

Infrared (IR) Spectroscopy:

Computational vibrational frequency analysis can predict the IR spectrum of this compound. This involves calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies. These calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations.

Key predicted vibrational modes for this compound would include:

C=O stretching: A strong absorption band characteristic of the ester functional group, typically predicted in the range of 1735-1750 cm⁻¹.

C=C stretching: A medium to weak absorption band for the alkene double bond, expected around 1650-1670 cm⁻¹.

C-O stretching: Bands associated with the ester C-O bonds, usually found in the 1000-1300 cm⁻¹ region.

=C-H bending: Out-of-plane bending vibrations for the hydrogens on the double bond, which can help determine the stereochemistry (cis/trans).

C-H stretching: Bands corresponding to the sp² and sp³ hybridized C-H bonds.

QSAR/QSPR Modeling for Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemicals based on their molecular structure. isarpublisher.com For this compound, QSPR models can be developed to predict various physicochemical properties without the need for experimental measurements. These models are built by finding a mathematical relationship between a set of molecular descriptors and the property of interest.

Commonly predicted physicochemical properties for fatty acid methyl esters (FAMEs) like this compound include boiling point, melting point, viscosity, and chromatographic retention times. isarpublisher.com

The development of a QSPR model typically involves the following steps:

Data Collection: A dataset of molecules with known experimental values for the target property is assembled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the property.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Table 2: Examples of Molecular Descriptors Used in QSPR Models for FAMEs

| Descriptor Type | Examples |

| Constitutional | Molecular Weight, Number of Carbon Atoms, Number of Double Bonds |

| Topological | Wiener Index, Randić Index, Balaban Index |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies |

For instance, a QSPR model for the boiling point of unsaturated methyl esters might take the form of a linear equation:

Boiling Point = c₀ + c₁(Molecular Weight) + c₂(Number of Double Bonds) + c₃*(Wiener Index)

Where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis. Such models can be highly useful in the chemical industry for predicting the properties of novel compounds. isarpublisher.comisarpublisher.com

Reaction Mechanism Elucidation through Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. Transition state analysis provides detailed insights into the energy barriers and the geometry of the highest-energy point along the reaction coordinate, which is fundamental to understanding reaction rates and selectivity.

For this compound, two key reaction types are of interest for mechanistic studies: its synthesis via esterification and reactions involving the carbon-carbon double bond, such as olefin metathesis.

Esterification:

The synthesis of this compound from non-6-enoic acid and methanol (B129727) is typically catalyzed by an acid. Computational studies can elucidate the detailed steps of this reaction, including the protonation of the carboxylic acid, nucleophilic attack by methanol, and the subsequent elimination of water. Transition state calculations for each step can determine the rate-determining step and provide a quantitative measure of the activation energy.

Olefin Metathesis:

The carbon-carbon double bond in this compound can participate in olefin metathesis reactions, a powerful method for forming new C=C bonds. Computational studies, often employing DFT, can be used to investigate the mechanism of these reactions, which typically proceed through a series of metallacyclobutane intermediates. Transition state analysis can help to understand the factors controlling the stereoselectivity (E/Z selectivity) of the metathesis products. By comparing the energies of the transition states leading to different products, the observed selectivity can be explained and new, more selective catalysts can be designed. uib.noresearchgate.net

Environmental Fate and Degradation Studies

Biodegradation Pathways and Microbial Metabolism in Environmental Matrices

The primary mechanism for the environmental degradation of fatty acid methyl esters like Methyl non-6-enoate is biodegradation by microorganisms. lyellcollection.org FAMEs are generally considered to be readily biodegradable in both aerobic and anaerobic environments. lyellcollection.orgconcawe.eu The metabolic process is typically a multi-step pathway. lyellcollection.org

The initial step in the biodegradation of this compound is the enzymatic hydrolysis (de-esterification) of the ester bond. This reaction is carried out by esterase enzymes secreted by microorganisms, which cleaves the molecule into its constituent parts: non-6-enoic acid and methanol (B129727). lyellcollection.orglyellcollection.orgresearchgate.net

Following hydrolysis, the two products are metabolized through separate pathways:

Non-6-enoic acid: As a fatty acid, it undergoes sequential degradation via the β-oxidation pathway. This process systematically shortens the carbon chain by removing two-carbon units in the form of acetyl-CoA. lyellcollection.orgeuropa.eu Because non-6-enoic acid is an unsaturated fatty acid, additional enzymatic steps, such as isomerization, are required to manage the double bond so that the β-oxidation cycle can be completed. europa.eu

Methanol: This simple alcohol is readily biodegraded by a wide variety of microorganisms under both aerobic and anaerobic conditions. lyellcollection.org

Ultimately, under aerobic conditions, these degradation pathways lead to the complete mineralization of the compound to carbon dioxide and water. epa.gov In anaerobic environments, the final degradation product may include methane. lyellcollection.org

Studies on various FAMEs, which are major components of biodiesel, show that they are typically degraded rapidly in environmental matrices like soil and water. Under optimal conditions, the half-life for many FAMEs can be a matter of days. mercuria.com For instance, some studies report that 60-100% of soybean and rapeseed methyl esters are mineralized to carbon dioxide within 21-28 days. lyellcollection.org It is also noted that unsaturated FAMEs may be degraded preferentially over saturated ones in some environments. lyellcollection.orgresearchgate.netnih.gov Under anaerobic, sulfate-reducing conditions, the biodegradation rate for unsaturated FAMEs has been observed to increase with a greater number of double bonds. nih.govohiolink.edu

The table below summarizes findings on the persistence of related FAMEs, which provides an expected range for the environmental half-life of this compound.

Table 1: Environmental Half-Life of Various Fatty Acid Methyl Esters (FAMEs)

| Compound/Mixture | Condition | Half-Life/Degradation Rate |

|---|---|---|

| Fatty Acid Methyl Esters (General) | Water, Soil, Sediment | < 2-3 days |

| Rapeseed Methyl Esters (RME) | Aerobic, Activated Sludge Inoculum | 60.8% degradation in 28 days |

| Rapeseed Methyl Esters (RME) | Aerobic, Groundwater Inoculum | 19% degradation in 28 days |

| Methyl Oleate (B1233923) (Unsaturated C18:1) | Predicted Hydrolysis (pH 7, 25°C) | 7 years |

This table is generated based on data for analogous compounds and predictive models due to the absence of specific data for this compound.

While specific microbial degradation studies on this compound have not been identified, the expected breakdown products can be reliably predicted based on the known metabolic pathways for FAMEs. lyellcollection.orglyellcollection.org The degradation process involves a sequence of intermediate products culminating in complete mineralization.

The initial enzymatic cleavage yields the primary metabolites. Subsequent breakdown through the β-oxidation cycle produces a series of shorter-chain molecules until the compound is fully processed by microbial respiration.

Table 2: Predicted Microbial Degradation Products of this compound

| Degradation Stage | Product Name | Chemical Formula |

|---|---|---|

| Primary Metabolites | Non-6-enoic acid | C₉H₁₆O₂ |

| Methanol | CH₄O | |

| Secondary Metabolites | Intermediates of β-oxidation (e.g., shorter-chain fatty acids) | Varied |

| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S | |

| Final Mineralization Products | Carbon dioxide (aerobic) | CO₂ |

| Water | H₂O |

This table lists the expected products from the known metabolic pathways of similar compounds.

Abiotic Degradation Mechanisms (Photolysis, Hydrolysis)

In addition to biodegradation, this compound can be broken down by non-biological environmental processes, primarily hydrolysis and photolysis.

The presence of a carbon-carbon double bond in the structure of this compound makes it susceptible to degradation by light-induced processes (photolysis or photo-oxidation). chemistryjournal.net Exposure to environmental UV radiation can lead to the cleavage of this double bond, which can initiate a cascade of oxidative reactions, breaking the molecule into smaller components. researchgate.netchemistryjournal.net

This degradation is often accelerated by the presence of other substances in the environment, known as sensitizers, which absorb light and transfer the energy to the FAME molecule. nih.govdntb.gov.ua For example, triplet-excited riboflavin (B1680620) has been shown to be quenched by unsaturated fatty acid methyl esters, initiating radical chain reactions that lead to oxidation. nih.gov While direct photolysis may be limited if the molecule itself does not absorb strongly in the environmental UV spectrum, indirect photo-oxidation is a plausible degradation pathway in sunlit surface waters. nih.gov

The ester linkage in this compound is susceptible to chemical hydrolysis, a reaction with water that splits the molecule into non-6-enoic acid and methanol. This process is catalyzed by either acidic or basic conditions. epa.gov

However, under typical environmental pH conditions (pH 6-8), the rate of chemical hydrolysis for FAMEs is generally slow compared to the rate of biodegradation. lyellcollection.orgeuropa.eu Predictive models suggest that the half-life for a similar FAME due to base-catalyzed hydrolysis is approximately 7 years at a neutral pH of 7 and 70 days at a more alkaline pH of 8. nih.gov Therefore, while hydrolysis does occur, it is not considered the most significant degradation pathway in most biologically active soil and aquatic systems. europa.eueuropa.eu

Table 3: Predicted Hydrolytic Half-Life for a Representative FAME (Methyl Oleate)

| pH Condition | Temperature | Predicted Half-Life |

|---|---|---|

| 6 | 25°C | 70 years |

| 7 | 25°C | 7 years |

| 8 | 25°C | 70 days |

Data is based on predictive models for structurally similar fatty acid methyl esters. lyellcollection.orgresearchgate.net

Sorption and Transport Phenomena in Aquatic and Terrestrial Environments

The movement and distribution of this compound in the environment are governed by its physical and chemical properties, such as water solubility and its tendency to adhere to particles. FAMEs are generally characterized by low water solubility, which decreases as the carbon chain length increases. europa.eu This low solubility implies that the compound will preferentially partition from water into organic phases, such as soil organic matter and sediment. epa.gov

This partitioning behavior is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). For most FAMEs with carbon chain lengths greater than C8, the logarithm of this coefficient (log Koc) is greater than 3, indicating a high potential for adsorption. europa.eueuropa.eu Consequently, this compound is expected to have low mobility in soil and is unlikely to leach significantly into groundwater. epa.gov In aquatic systems, it would be expected to strongly sorb to suspended solids and bottom sediments, limiting its transport in the water column. europa.eu Due to its expected low vapor pressure, significant volatilization from soil or water surfaces is not anticipated to be a major fate process. europa.eu

Lack of Specific Research Hinders Development of Remediation Strategies for this compound

While the broader class of fatty acid methyl esters (FAMEs) has been the subject of environmental studies, specific research into the environmental fate, degradation, and, consequently, the development of targeted remediation strategies for this compound remains notably scarce. This significant data gap presents a challenge in formulating effective cleanup approaches for systems contaminated with this specific compound.

The absence of dedicated studies on this compound means that there are no established, compound-specific remediation protocols. In general, remediation of sites contaminated with organic compounds, including FAMEs, may involve a range of physical, chemical, and biological methods.

Interactive Table: General Remediation Approaches for Organic Contaminants

| Remediation Strategy | Description | Potential Applicability to this compound |

| Bioremediation | The use of microorganisms to break down contaminants into less harmful substances. This can involve stimulating the growth of indigenous microbes (biostimulation) or introducing specialized microbes to the contaminated site (bioaugmentation). cdc.gov | As a FAME, this compound is expected to be biodegradable. mdpi.com Bioremediation could be a viable option, but the specific microbial consortia effective for its degradation are not documented. |

| Phytoremediation | The use of plants to remove, degrade, or contain contaminants in soil and water. | The potential for plants to uptake and metabolize this compound has not been studied. |

| Soil Vapor Extraction (SVE) | A physical treatment process for removing volatile organic compounds (VOCs) from the unsaturated zone of the soil. Air is drawn through the soil, causing the contaminants to volatilize and be carried to the surface for treatment. | The applicability of SVE would depend on the volatility of this compound, a property for which specific data is not readily available. |

| Excavation and Disposal | The physical removal of contaminated soil and its transportation to a designated disposal facility. | This is a common, albeit often costly, method for dealing with contaminated sites. internationalscholarsjournals.com |

| Pump-and-Treat | A method used for groundwater remediation where contaminated water is pumped to the surface to be treated before being discharged or reinjected. gnest.org | If this compound were to contaminate groundwater, this method could be considered, but its effectiveness would depend on the compound's solubility and interaction with the aquifer matrix. |

| Chemical Oxidation | The injection of chemical oxidants into the soil and groundwater to destroy contaminants. | The reactivity of this compound to common oxidants used in remediation has not been documented. |

Detailed research findings on the degradation products of this compound and its persistence in different environmental compartments (soil, water, sediment) are critical for developing and optimizing any of the above strategies. Without such data, predicting the environmental risk posed by this compound and designing effective, evidence-based remediation plans is speculative. Further investigation into the specific microbial pathways for this compound degradation and its physicochemical properties is essential to move beyond generalized assumptions based on the broader FAMEs category.

Chemical Transformations and Derivatization Research

Olefin Functionalization Reactions of the Unsaturated Moiety

The carbon-carbon double bond in Methyl non-6-enoate is a key site for functionalization, enabling the introduction of various new functionalities.

Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. While specific studies on this compound are not extensively documented, research on analogous unsaturated esters like methyl acrylate (B77674) provides insight into this transformation. rsc.orgrasayanjournal.co.in The reaction is typically catalyzed by transition metal complexes, most commonly rhodium and palladium, in the presence of syngas (a mixture of carbon monoxide and hydrogen). rsc.orgrasayanjournal.co.in

The regioselectivity of the hydroformylation of unsaturated esters is a critical aspect, leading to either a linear or a branched-chain aldehyde. For instance, the hydroformylation of methyl acrylate using a rhodium catalyst with a 1,3,5,7-tetramethyl-2,4,8-trioxa-6-phosphaadamantane ligand has been shown to produce the branched aldehyde with very high selectivity and turnover frequencies. rsc.org This high regioselectivity is a significant advantage in directing the synthesis towards a specific isomer.

| Catalyst System | Substrate | Key Findings |

| Rhodium-based catalyst with phosphine (B1218219) ligands | Methyl acrylate | High regioselectivity for the branched aldehyde; high turnover frequencies. rsc.org |

| Palladium Schiff base catalyst | Methyl acrylate | Effective under solventless conditions using glyoxylic acid as a syngas source. rasayanjournal.co.in |

These findings suggest that this compound could undergo similar transformations to yield valuable aldehyde-functionalized derivatives, which are versatile intermediates for further synthesis.

Epoxidation

The conversion of the alkene in this compound to an epoxide introduces a reactive three-membered ring, which can be opened by various nucleophiles to generate a range of difunctionalized products. The epoxidation of unsaturated fatty acid methyl esters (FAMEs) is a well-established industrial process. uitm.edu.mynih.gov This reaction is commonly carried out using peroxy acids, such as peracetic acid or performic acid, generated in situ from hydrogen peroxide and a carboxylic acid. uitm.edu.my

Response surface methodology has been employed to optimize the epoxidation of FAMEs, with factors such as temperature, and the molar ratios of hydrogen peroxide and acetic acid to unsaturation being key parameters. uitm.edu.my Under optimized conditions, high yields of epoxidation (over 90%) can be achieved. uitm.edu.my Enzymatic epoxidation using peroxygenases has also emerged as a greener alternative, offering high selectivity and avoiding the use of strong acid catalysts that can lead to side reactions. nih.govresearchgate.netmdpi.com

Dihydroxylation